molecular formula C7H15NO B8649287 3-Heptanone, oxime

3-Heptanone, oxime

Cat. No.: B8649287
M. Wt: 129.20 g/mol
InChI Key: VRCWWHOADHLWNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Heptanone, oxime is an organic compound belonging to the class of oximes, which are typically formed by the reaction of hydroxylamine with ketones or aldehydes. This compound is derived from heptan-3-one, a colorless liquid with a fruity odor. Oximes, including heptan-3-one oxime, are known for their versatility in various chemical reactions and their applications in different fields such as chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Heptanone, oxime can be synthesized through the condensation of heptan-3-one with hydroxylamine. The reaction typically involves the following steps:

  • Dissolve heptan-3-one in ethanol.
  • Add hydroxylamine hydrochloride and sodium acetate to the solution.
  • Heat the mixture to around 60°C and stir overnight.
  • Extract the product using diethyl ether and purify it through recrystallization .

Industrial Production Methods: Industrial production of heptan-3-one oxime follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Heptanone, oxime undergoes various chemical reactions, including:

    Reduction: Reduction of heptan-3-one oxime can produce the corresponding amine.

    Hydrolysis: Hydrolysis of the oxime group can regenerate the parent ketone, heptan-3-one.

    Oxidation: Oxidation of oximes can lead to the formation of nitro compounds.

Common Reagents and Conditions:

    Reduction: Sodium metal, sodium amalgam, or hydrogenation can be used for reduction reactions.

    Hydrolysis: Inorganic acids such as hydrochloric acid or sulfuric acid are commonly used for hydrolysis.

    Oxidation: Peroxy acids like peroxytrifluoroacetic acid are used for oxidation reactions.

Major Products:

    Reduction: Heptan-3-amine.

    Hydrolysis: Heptan-3-one.

    Oxidation: Nitroheptane.

Scientific Research Applications

3-Heptanone, oxime has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antibacterial and antiviral properties.

    Medicine: Investigated for its potential therapeutic applications, such as kinase inhibition and anti-inflammatory effects.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals

Mechanism of Action

The mechanism of action of heptan-3-one oxime involves its interaction with various molecular targets. For instance, oximes are known to inhibit kinases, which play crucial roles in cell signaling pathways. The oxime group contains hydrogen bond acceptors (nitrogen and oxygen atoms) and a hydrogen bond donor (OH group), allowing it to interact with receptor binding sites effectively. Additionally, oximes can generate nitric oxide, contributing to their biological activities .

Comparison with Similar Compounds

3-Heptanone, oxime can be compared with other similar compounds, such as:

    3-Heptanone: The parent ketone from which heptan-3-one oxime is derived.

    4-Heptanone oxime: Another oxime with similar chemical properties but different structural configuration.

    1-Azabicyclo[2.2.1]heptan-3-one oxime: A compound with a bicyclic structure and distinct biological activities

Uniqueness: this compound is unique due to its specific structural configuration and the presence of the oxime functional group, which imparts distinct chemical reactivity and biological activities compared to its parent ketone and other similar oximes.

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

N-heptan-3-ylidenehydroxylamine

InChI

InChI=1S/C7H15NO/c1-3-5-6-7(4-2)8-9/h9H,3-6H2,1-2H3

InChI Key

VRCWWHOADHLWNC-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=NO)CC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of (R)-1-azabicyclo 2.2.1!heptan-3-one (U.S. Pat. No. 5,306,718) (2.22 g, 20 mmol) and hydroxylamine hydrochloride (1.39 g, 20 mmol) in MeOH (75 mL) is stirred at 25° C. for 18 hours. The solvent is removed under reduced pressure, the residual solid dissolves in saturated Na2CO3, and is extracted with CHCl3. The organic extracts are dried (Na2CO3), and concentrated to give the oxime. The aqueous layer is concentrated, and re-extracted with CHCl3 to yield additional product.
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